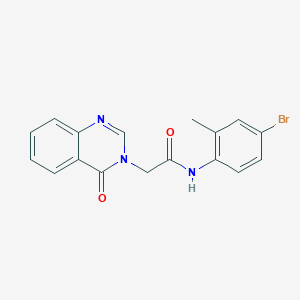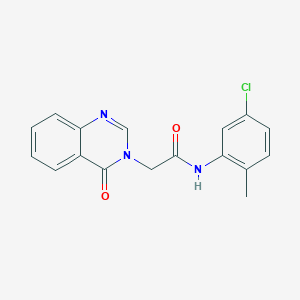![molecular formula C24H23NO4 B277606 3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277606.png)
3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indolinone derivatives that exhibit a wide range of biological activities. The synthesis of this compound has been studied extensively, and its mechanism of action and biochemical effects have been investigated in detail.
Mécanisme D'action
The mechanism of action of 3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been investigated in several research studies. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase. It also induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one have been studied extensively. This compound exhibits significant cytotoxicity against cancer cells and has been shown to induce apoptosis through various mechanisms. It also exhibits antimicrobial activity by disrupting the cell membrane of pathogens. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties by inhibiting the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its potent anticancer and antimicrobial activity, as well as its ability to regulate various cellular processes. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one. These include:
1. Investigating the potential of this compound as a therapeutic agent for the treatment of cancer and infectious diseases.
2. Studying the mechanism of action of this compound in more detail to identify potential targets for drug development.
3. Developing new synthetic methods for the production of this compound to improve its yield and purity.
4. Investigating the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy.
5. Exploring the potential of this compound as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, 3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that exhibits significant potential as a therapeutic agent for the treatment of cancer and infectious diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research on this compound is warranted to fully elucidate its therapeutic potential and to develop new drugs with improved properties.
Méthodes De Synthèse
The synthesis of 3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has been reported in several research studies. One of the commonly used methods involves the condensation of 3-phenylpropionaldehyde with 5-methylfurfural in the presence of a catalyst to form 3-(5-methylfuran-2-yl)-3-phenylpropanal. This intermediate is then reacted with indole-2,3-dione in the presence of a base to yield the final product.
Applications De Recherche Scientifique
The potential therapeutic applications of 3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one have been studied in various scientific research studies. This compound exhibits significant anticancer activity and has been shown to induce apoptosis in cancer cells. It also exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties.
Propriétés
Nom du produit |
3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C24H23NO4 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(3-phenylpropyl)indol-2-one |
InChI |
InChI=1S/C24H23NO4/c1-17-13-14-22(29-17)21(26)16-24(28)19-11-5-6-12-20(19)25(23(24)27)15-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-14,28H,7,10,15-16H2,1H3 |
Clé InChI |
CCWDRSPFMJMWLV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC4=CC=CC=C4)O |
SMILES canonique |
CC1=CC=C(O1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-methyl-2-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B277526.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)



![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)





![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)